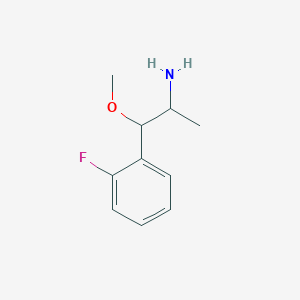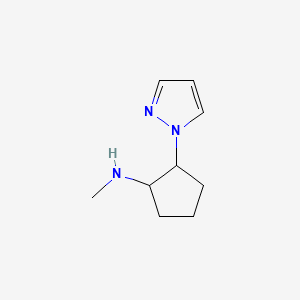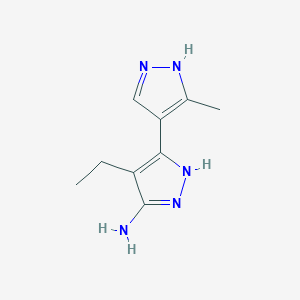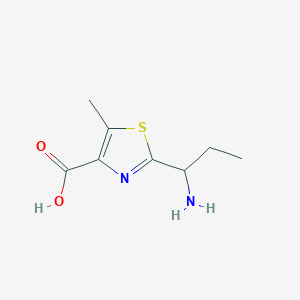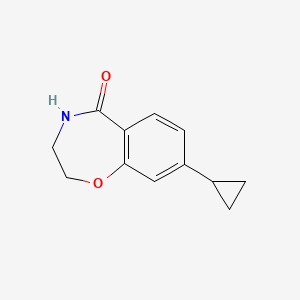
8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound that belongs to the benzoxazepine family This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can be achieved through several methods. One common approach involves the KOH-promoted chemodivergent benzannulation of ortho-fluorobenzamides with 2-propyn-1-ol. The reaction conditions, including the choice of solvent, play a crucial role in determining the product. For instance, using DMSO as the solvent leads to the formation of seven-membered benzo-fused heterocycles, while MeCN results in six-membered benzo-fused heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
- 1,3-benzoxazin-4(4H)-ones
- 1,4-benzothiazepines
Uniqueness
8-Cyclopropyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is unique due to the presence of a cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
8-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C12H13NO2/c14-12-10-4-3-9(8-1-2-8)7-11(10)15-6-5-13-12/h3-4,7-8H,1-2,5-6H2,(H,13,14) |
Clé InChI |
DLHHMEHABJMYPX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC3=C(C=C2)C(=O)NCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)
![7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)
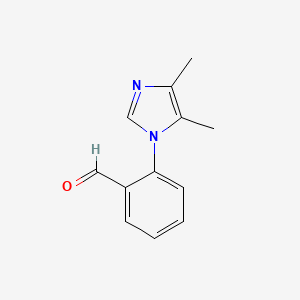
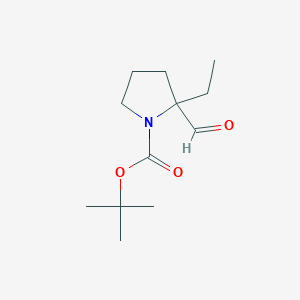

![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
